molecular formula C16H13Br2NO2 B11108668 Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester

Cat. No.: B11108668
M. Wt: 411.09 g/mol
InChI Key: UTBSJZZNSAOTLH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a phenyl acetate group, and an imino group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2,6-dibromo-4-methylphenol.

    Formation of Imino Group: The 2,6-dibromo-4-methylphenol is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the imino group, resulting in 2,6-dibromo-4-{[(4-methylphenyl)imino]methyl}phenol.

    Acetylation: Finally, the imino compound is acetylated using acetic anhydride in the presence of a base to yield 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The imino group can be oxidized to form corresponding oxo compounds.

    Reduction Reactions: The imino group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and imino group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-methoxyphenol
  • 2,6-Dibromo-4-methylphenyl acetate

Uniqueness

2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate is unique due to the presence of both bromine atoms and an imino group attached to a phenyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Br2NO2

Molecular Weight

411.09 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-methylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C16H13Br2NO2/c1-10-3-5-13(6-4-10)19-9-12-7-14(17)16(15(18)8-12)21-11(2)20/h3-9H,1-2H3

InChI Key

UTBSJZZNSAOTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C)Br

Origin of Product

United States

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